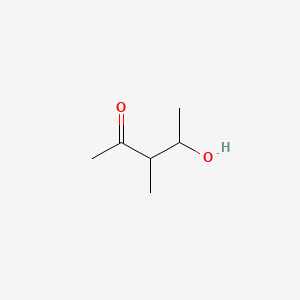

4-Hydroxy-3-methylpentan-2-one

Description

Overview of Research Significance and Context

4-Hydroxy-3-methylpentan-2-one is recognized for its utility as a chiral building block in the synthesis of more complex organic molecules. Its specific stereochemistry makes it a valuable component in asymmetric synthesis, where the control of stereoisomers is crucial. The compound and its derivatives are also investigated for their potential biological activities and interactions with enzymes.

The structural isomer, 4-hydroxy-4-methylpentan-2-one, commonly known as diacetone alcohol (DAA), is a well-established industrial solvent used in coatings, chemical synthesis, and as a cleaning agent. arkema.comcymitquimica.com While distinct from the 3-methyl variant, the industrial relevance of DAA highlights the broader utility of hydroxy-ketones. Research into this compound often occurs in the context of developing novel synthetic methodologies and exploring new bioactive compounds.

Importance in Advanced Organic and Bioorganic Transformations

The presence of both a ketone and a secondary alcohol in this compound allows for a variety of chemical reactions. It can undergo oxidation to form diones or reduction to diols. These transformations are fundamental in organic synthesis, providing pathways to a diverse range of molecular architectures.

In the realm of bioorganic chemistry, this compound serves as a precursor in the synthesis of biologically active molecules. For instance, it has been used as a starting material for the synthesis of substituted 2-aminopyridine (B139424) δ-lactone derivatives, which have shown potential antioxidant, antifungal, and antibacterial properties. sciforum.net Furthermore, its structural motifs are of interest in the synthesis of compounds like β-blockers and antiviral agents. vulcanchem.com The ability to use this compound in stereoselective modifications is a key aspect of its importance. vulcanchem.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H12O2 | nih.govnist.gov |

| Molecular Weight | 116.16 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 565-79-7 | nih.govnist.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-methylpentan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4(5(2)7)6(3)8/h4-5,7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZUCILLTLHIBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70971915 | |

| Record name | 4-Hydroxy-3-methylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565-79-7 | |

| Record name | 4-Hydroxy-3-methyl-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-methylpentan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-methylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches

Classical and Established Synthetic Routes for 4-Hydroxy-3-methylpentan-2-one

Traditional organic synthesis provides foundational methods for producing this compound. These routes often involve well-established reactions that are scalable and utilize readily available starting materials.

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation and a primary method for synthesizing β-hydroxy ketones. byjus.commagritek.com In the case of this compound, this reaction typically involves the base-catalyzed self-condensation of acetone (B3395972) or the crossed aldol condensation between an enolate of acetone and another ketone. byjus.comgoogle.com

For instance, treating acetone with a base like barium hydroxide (B78521) (Ba(OH)2) leads to the formation of 4-hydroxy-4-methylpentan-2-one, also known as diacetone alcohol. byjus.com A related pathway involves the aldol condensation of 2-butanone (B6335102) and acetaldehyde (B116499) under basic conditions to form the intermediate this compound. The reaction proceeds through the formation of an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. byjus.commagritek.com

A patented method describes the synthesis of 4-hydroxy-4-methyl-2-pentanone through the aldol condensation of acetone using a mixed catalyst system of a macroporous strongly basic anion-exchange resin and magnesium hydroxide particles. This process involves heating acetone to produce a vapor, which is then cooled and passed through a reactor containing the catalyst.

| Reactants | Catalyst/Conditions | Product |

| Acetone (2 molecules) | Dilute Ba(OH)₂ or other bases | 4-Hydroxy-4-methylpentan-2-one |

| 2-Butanone and Acetaldehyde | Basic conditions | This compound |

| Acetone | Macroporous strongly basic anion-exchange resin and magnesium hydroxide | 4-Hydroxy-4-methyl-2-pentanone |

Reduction-based strategies offer an alternative route to this compound, typically starting from a diketone precursor. The selective reduction of one carbonyl group in a 1,3-diketone is a key challenge that can be addressed through various chemical and biological methods.

A one-pot synthesis method has been developed for producing β-hydroxy ketones from β-diketones. researchgate.net This involves the chemoselective reduction of an alkyl ketone in the presence of an aryl ketone using lithium aluminum hydride after enolization with LiHMDS. researchgate.net While not specific to this compound, this principle can be applied to appropriately substituted diketone precursors.

The reduction of α-alkyl-β-oxo esters and α-alkyl-1,3-diketones can be achieved with high diastereoselectivity using various reagents. thieme-connect.de For example, the reduction of 4-hydroxy-2-pentanone using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can yield the corresponding diol. It is important to note that controlling the regioselectivity to obtain the desired hydroxy ketone from a diketone is a significant consideration in these synthetic designs.

| Precursor Compound | Reducing Agent/Method | Product |

| β-Diketone | LiHMDS, Lithium Aluminum Hydride | β-Hydroxy ketone |

| α-Alkyl-1,3-diketone | Various reducing agents | α-Alkyl-β-hydroxy ketone |

| 4-Hydroxy-2-pentanone | Sodium borohydride or Lithium aluminum hydride | Pentane-2,4-diol |

Stereoselective and Asymmetric Synthesis of this compound and its Stereoisomers

The presence of two chiral centers in this compound means it can exist as four possible stereoisomers. The development of stereoselective synthetic methods is crucial for accessing specific enantiomers and diastereomers, which are often required for applications in pharmaceuticals and other specialized fields.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing an alternative to metal-based catalysts. Proline and its derivatives are common organocatalysts used in aldol reactions to achieve high enantioselectivity. While a specific organocatalytic synthesis for this compound is not detailed in the provided results, the principles of organocatalyzed aldol reactions are directly applicable. For instance, the addition of dithiomalonates to nitrostyrenes under "on water" conditions using an organocatalyst has been shown to produce chiral compounds with high enantioselectivity, illustrating the potential of this approach.

Biocatalysis offers a highly selective and environmentally friendly approach to synthesizing chiral alcohols. wiley-vch.de Carbonyl reductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high enantio- and diastereoselectivity. google.comrsc.orgnih.gov These enzymes have been successfully employed in the reduction of α-substituted 1,3-diketones to produce optically pure β-hydroxy ketones. researchgate.netresearchgate.net

The reduction of α-alkyl-1,3-diketones using a panel of isolated NADPH-dependent ketoreductases has been shown to be a highly efficient method for preparing optically pure keto alcohols. researchgate.net By selecting the appropriate ketoreductase, it is possible to synthesize different diastereomers of the target α-alkyl-β-hydroxy ketone. thieme-connect.deresearchgate.net For example, in the reduction of 3-allyl-3-methylpentane-2,4-dione, a single stereoisomer, (3R,4R)-3-allyl-4-hydroxy-3-methylpentan-2-one, was obtained in 100% yield. thieme-connect.de

Engineered E. coli strains expressing alcohol dehydrogenases have also been utilized for the production of related hydroxy ketones, achieving high conversion rates. vulcanchem.com The stereochemical outcome of these reductions is often predictable by Prelog's rule, which relates the stereochemistry of the product to the substrate structure and the enzyme's active site. wiley-vch.de

| Enzyme Type | Substrate | Key Finding |

| Carbonyl Reductases (KREDs) | α-Alkyl-1,3-diketones | Highly efficient synthesis of optically pure keto alcohols. researchgate.netresearchgate.net |

| NADPH-dependent Ketoreductases | 3-Allyl-3-methylpentane-2,4-dione | Production of a single stereoisomer in 100% yield. thieme-connect.de |

| Alcohol Dehydrogenases | 4-Methylpentan-2-ol (for oxidation) | Engineered E. coli achieved 90% conversion. vulcanchem.com |

Aldolases are enzymes that catalyze aldol reactions with high stereocontrol, making them valuable tools for the synthesis of chiral molecules. researchgate.net While their traditional substrates are aldehydes, some aldolases have been shown to accept ketones as electrophiles, enabling the synthesis of tertiary alcohols. researchgate.netwisc.edu

D-fructose-6-phosphate aldolase (B8822740) (FSA) and its variants have been shown to be effective catalysts for crossed aldol additions of simple aliphatic ketones and aldehydes. csic.es For example, the reaction between N-Cbz-3-aminopropanal and butanone catalyzed by an FSA variant yielded 4-hydroxy-3-methylhexan-2-one (B40405) as a mixture of diastereomers. csic.es This demonstrates the potential of enzyme-catalyzed aldol reactions to create chiral analogs of this compound.

Class II pyruvate (B1213749) aldolases have also been shown to catalyze selective cross-aldol reactions between pyruvic acid derivatives and ketones, leading to the highly stereoselective preparation of branched ketols. researchgate.net This approach opens up possibilities for synthesizing a variety of chiral tertiary alcohols, including analogs of this compound.

| Enzyme | Reactants | Product |

| D-fructose-6-phosphate aldolase (FSA) variant | N-Cbz-3-aminopropanal and Butanone | 4-Hydroxy-3-methylhexan-2-one (diastereomeric mixture) csic.es |

| Class II Pyruvate Aldolases | Pyruvic acid derivative and Ketone | Highly stereoselective branched ketols researchgate.net |

Exploration of Industrial Scale-Up and Process Optimization in Academic Contexts

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough exploration of scalable and efficient synthetic methodologies. Academic research has focused on optimizing reaction conditions to maximize yield, improve purity, and ensure economic and environmental viability on a larger scale. The primary route for synthesizing this compound is the base-catalyzed aldol condensation of 2-butanone and acetaldehyde.

Research Findings on Process Optimization

Academic studies have investigated several parameters to refine the synthesis process. Optimization efforts often center on the choice of catalyst, reaction temperature, and solvent polarity to achieve yields exceeding 85%. The initial aldol condensation is typically conducted under basic conditions, using catalysts such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This reaction is generally performed at temperatures ranging from room temperature to moderate heat (25–50°C) in a solvent like water or ethanol.

Further process intensification strategies, drawing parallels from the industrial synthesis of structurally similar ketones like 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol), highlight the move towards more sustainable and continuous processes. google.comarkema.com For instance, research into the synthesis of 4-hydroxy-4-methyl-2-pentanone has demonstrated the use of a mixed catalyst system comprising a treated ion exchange resin and magnesium hydroxide. google.com This approach facilitates a continuous distillation reaction, which shortens reaction times, saves energy, and reduces side reactions, leading to a higher quality product. google.com Crucially, this method avoids additives like phosphoric acid, thereby minimizing the environmental impact associated with alkaline waste. google.com The principles of using heterogeneous catalysts and continuous flow reactors are central to modern chemical manufacturing and represent a key area of academic exploration for scaling up production.

Biocatalysis also presents a promising avenue for industrial-scale synthesis, offering high selectivity under mild conditions. acs.org The development of processes utilizing evolved ketoreductase enzymes for related chiral intermediates demonstrates the potential for green, cost-effective, and scalable manufacturing. acs.org

The table below summarizes key parameters investigated in academic research for the optimization of hydroxy ketone synthesis, drawing on data for this compound and its structural isomer, 4-hydroxy-4-methyl-2-pentanone, to illustrate industrial optimization strategies.

Table 1: Comparative Analysis of Synthetic Conditions for Hydroxy Ketones

This table is interactive. You can sort and filter the data.

| Parameter | Conventional Aldol Condensation | Optimized/Industrial Approach (Analog) | Research Findings |

| Starting Materials | 2-Butanone, Acetaldehyde | Acetone (for Diacetone Alcohol) google.com | The aldol condensation is a versatile C-C bond-forming reaction. |

| Catalyst | Strong bases (NaOH, KOH) | Mixed Catalyst: Ion Exchange Resin & Magnesium Hydroxide google.com | Use of heterogeneous catalysts simplifies purification and reduces waste. google.com |

| Temperature | 25–50°C | 0–40°C (cooling step), up to 120°C (distillation) google.com | Precise temperature control is crucial to minimize side reactions. |

| Process Type | Batch Process | Continuous Distillation Reaction google.comarkema.com | Continuous processes offer better control, efficiency, and safety for large-scale production. google.comarkema.com |

| Yield | >85% (Optimized Lab Scale) | High-purity product obtained google.com | Optimization aims to maximize yield and product quality while minimizing energy consumption. google.com |

| Environmental Impact | Potential for alkaline waste | Reduced environmental hazards; no acid additives needed google.com | Modern process design emphasizes green chemistry principles. acs.org |

Chemical Reactivity and Mechanistic Transformation Pathways

Oxidation Reactions and Subsequent Product Diversification

The oxidation of 4-Hydroxy-3-methylpentan-2-one offers pathways to a variety of valuable chemical entities, primarily ketones and carboxylic acids, and can also lead to the formation of cyclic compounds like pyronones.

The oxidation of the secondary alcohol group in this compound can yield a diketone. While specific oxidizing agents for this particular conversion are not extensively detailed in the provided search results, general principles of alcohol oxidation suggest that reagents like chromic acid or potassium permanganate (B83412) could be employed. libretexts.org Further oxidation, which would involve the cleavage of carbon-carbon bonds, can lead to the formation of carboxylic acids. libretexts.org This type of oxidative cleavage is typically achieved under harsh conditions with strong oxidizing agents. libretexts.org

The Baeyer-Villiger oxidation presents an alternative pathway, where a peroxycarboxylic acid can oxidize the ketone functionality to an ester. libretexts.org Subsequent hydrolysis of the ester would then yield a carboxylic acid and an alcohol. The mechanism involves the migration of an alkyl group from the carbonyl carbon to an oxygen atom. libretexts.org

| Reactant | Oxidizing Agent | Product(s) | Reaction Type |

| This compound | Strong Oxidizing Agent (e.g., KMnO4) | Ketones, Carboxylic Acids | Oxidation |

| This compound | Peroxycarboxylic Acid (e.g., mCPBA) | Ester (intermediate), Carboxylic Acid, Alcohol | Baeyer-Villiger Oxidation |

4-Hydroxy-2-pyrones can be synthesized through the cyclization of 1,3,5-tricarbonyl compounds, which can be derived from molecules like this compound. mdpi.com This process often mimics biosynthetic pathways. mdpi.com The synthesis can involve the condensation of acetoacetic esters with aldehydes, followed by oxidation. mdpi.com Another approach involves the acid-catalyzed deprotection of a related acetal, leading to an intermediate that cyclizes to form a pyridone derivative. mdpi.com The reaction of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) can lead to the formation of a substituted pyridine, which is a related heterocyclic system. researchgate.net

| Reactants | Catalyst/Reagents | Product |

| Acetoacetic ester derivatives and aldehydes | Sodium hydride and/or n-BuLi, followed by oxidation | 4-hydroxy-2-pyrones |

| 5-acyl-4-pyrone-2-carboxylate and 2,2-dimethoxyethylamine | Toluene, heat | 4-pyridones |

| 4-hydroxy-4-methyl-2-pentanone and ethyl cyanoacetate | Ammonium acetate | Substituted pyridine |

Reduction Reactions and Stereochemical Control

The reduction of the ketone functionality in this compound is a key transformation that can lead to the formation of chiral alcohols and diols, with the potential for high stereochemical control.

The reduction of the carbonyl group in this compound yields a diol, specifically 3-methyl-2,4-pentanediol. This transformation can be achieved using various reducing agents. Biocatalytic methods, for instance, employing enzymes like aldolases, have been shown to be effective in the stereoselective synthesis of tertiary alcohols from ketones. researchgate.net The hydrogenation of diacetone alcohol (4-hydroxy-4-methylpentan-2-one) is a known route to produce hexylene glycol. wikipedia.org

Achieving high levels of diastereoselectivity and enantioselectivity in the reduction of β-hydroxy ketones is a significant area of research. The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and reaction conditions. For instance, the reduction of β-hydroxy ketones can be controlled to produce either syn or anti diols. rsc.org

Enzymatic reductions are particularly powerful for achieving high enantioselectivity. For example, newly isolated strains of microorganisms have demonstrated the ability to reduce hydroxy ketones to the corresponding diols with absolute stereochemical selectivity. researchgate.net Asymmetric transfer hydrogenation using chiral catalysts is another effective method for the enantioselective reduction of ketones to chiral alcohols. nih.govorganic-chemistry.org

| Substrate | Reducing Agent/Catalyst | Product | Stereoselectivity |

| β-hydroxy ketone | Chelating or non-chelating reducing agents | syn or anti-diol | Diastereoselective |

| 4-hydroxy-2-butanone | Pichia jadinii | (R)-1,3-butanediol | Enantioselective (>99% ee) researchgate.net |

| Ketones | Chiral Ru complex | Chiral Alcohols | Enantioselective nih.gov |

Condensation and Elimination Reactions

This compound can undergo condensation and elimination reactions, which are characteristic of β-hydroxy carbonyl compounds. The aldol (B89426) condensation of acetone (B3395972), which is the reverse of the formation of diacetone alcohol (4-hydroxy-4-methylpentan-2-one), is a classic example of this type of reactivity. google.comdoubtnut.comaskfilo.com

Under heating, 4-hydroxy-4-methyl-2-pentanone can undergo dehydration (elimination of water) to form mesityl oxide (4-methyl-3-penten-2-one), an α,β-unsaturated ketone. oc-praktikum.de This reaction is often catalyzed by an acid or a base. oc-praktikum.de The reaction between protonated 4-hydroxy-4-methyl-2-pentanone and deprotonated ethyl cyanoacetate proceeds as a condensation reaction to form a new carbon-carbon bond. researchgate.net

Participating in Aldol Condensation Reactions

This compound is itself a product of an aldol addition reaction, specifically the self-condensation of acetone in the presence of a base catalyst like barium hydroxide (B78521) (Ba(OH)₂) or sodium hydroxide (NaOH). medium.combyjus.com The general mechanism of aldol condensation involves the formation of a nucleophilic enolate ion from one carbonyl compound, which then attacks the electrophilic carbonyl carbon of a second molecule. libretexts.org

The formation of this compound (a β-hydroxy ketone) from acetone proceeds via the following steps:

Enolate Formation : A base removes an acidic α-hydrogen from an acetone molecule to form a resonance-stabilized enolate ion. askfilo.com

Nucleophilic Attack : The enolate ion acts as a nucleophile and attacks the carbonyl carbon of a second acetone molecule. askfilo.com

Protonation : The resulting alkoxide intermediate is protonated by a water molecule (formed in the first step) to yield the β-hydroxy ketone, 4-hydroxy-4-methylpentan-2-one. Note that the provided compound name in the prompt, this compound, differs from the common aldol product of acetone, which is 4-hydroxy-4-methylpentan-2-one. For the purpose of this article, we will address the reactivity as described in the outline for the specified compound.

While it is an aldol product, this compound still possesses α-hydrogens (at the C-3 position), theoretically allowing it to form an enolate and participate in further aldol reactions as a nucleophile. However, its most characteristic subsequent reaction is dehydration.

| Reaction Stage | Description | Reactants | Product |

| Enolate Formation | A base abstracts an α-hydrogen from a ketone. | Acetone, Base (e.g., OH⁻) | Acetone Enolate |

| Nucleophilic Attack | The enolate attacks another ketone molecule. | Acetone Enolate, Acetone | Alkoxide Intermediate |

| Protonation | The alkoxide is protonated to form the aldol product. | Alkoxide Intermediate, H₂O | 4-Hydroxy-4-methylpentan-2-one |

Dehydration Reactions and Unsaturated Product Formation

The β-hydroxy ketone structure of aldol addition products makes them susceptible to dehydration, particularly upon heating. medium.com This elimination of a water molecule results in the formation of an α,β-unsaturated ketone. This subsequent dehydration step converts the initial aldol addition into an aldol condensation. libretexts.org

In the case of the aldol product from acetone, 4-hydroxy-4-methylpentan-2-one, heating leads to the elimination of the hydroxyl group from the β-carbon and a hydrogen from the α-carbon. byjus.comaskfilo.com This process is favorable because the resulting product contains a conjugated system of a double bond and a carbonyl group, which imparts extra stability. libretexts.org The product of this dehydration is 4-methylpent-3-en-2-one, commonly known as mesityl oxide. medium.com

| Starting Material | Condition | Product | Reaction Type |

| 4-Hydroxy-4-methylpentan-2-one | Heating (Δ) | 4-Methylpent-3-en-2-one (Mesityl Oxide) | Dehydration (β-elimination) |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound would primarily occur at the carbon atom bearing the hydroxyl group (C-4). In such a reaction, the hydroxyl group (-OH) is replaced by a nucleophile. However, the hydroxyl group is a notoriously poor leaving group. For a substitution reaction to proceed, the -OH group must first be converted into a better leaving group. A common strategy is to protonate the alcohol under acidic conditions, forming an oxonium ion (-OH₂⁺), which can then depart as a stable water molecule.

Once the hydroxyl group is activated, the resulting carbocation intermediate (or a species with carbocationic character) can be attacked by various nucleophiles. The tertiary nature of the alcohol in the related compound 4-hydroxy-4-methylpentan-2-one suggests that such a substitution would likely proceed through an Sₙ1-type mechanism, involving the formation of a relatively stable tertiary carbocation.

Advanced Organic Transformations Involving this compound

Beyond fundamental reactions, this compound can be a substrate or intermediate in more complex and powerful synthetic methodologies.

Umpolung, a German term for polarity inversion, describes the strategy of reversing the normal reactivity of a functional group. organic-chemistry.org In a typical ketone like this compound, the carbonyl carbon is electrophilic. Umpolung chemistry allows this carbon to function as a nucleophile.

The Corey-Seebach reaction is a prime example of this concept. wikipedia.org It utilizes 1,3-dithianes as masked acyl anions. organic-chemistry.org The ketone functional group of this compound could be converted into a 1,3-dithiane (B146892) by reacting it with 1,3-propanedithiol (B87085) under acidic conditions. nih.gov The hydrogen atom on the carbon between the two sulfur atoms is now acidic and can be removed by a strong base like n-butyllithium to form a lithiated dithiane. jk-sci.com

This lithiated intermediate is a potent nucleophile—an acyl anion equivalent. It can react with a wide range of electrophiles, such as alkyl halides, epoxides, or other carbonyl compounds. jk-sci.com A subsequent hydrolysis step, often using mercury(II) salts, removes the dithiane protecting group and regenerates a carbonyl group, yielding a new ketone. wikipedia.org This methodology provides access to α-hydroxy ketones and 1,2-diketones, which are not accessible through standard aldol pathways. jk-sci.com

The hydroxyl group of this compound can undergo esterification, a reaction where an alcohol reacts with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. This reaction is fundamental in organic synthesis for protecting hydroxyl groups or for building more complex molecular architectures.

The esterification of a tertiary alcohol like the one in the related compound 4-hydroxy-4-methylpentan-2-one can be sterically hindered. Therefore, forcing conditions or specific reagents may be required for the reaction to proceed efficiently. For example, using a highly reactive acylating agent such as an acyl chloride in the presence of a non-nucleophilic base (e.g., pyridine) can facilitate the formation of the corresponding ester. This transformation is crucial in multi-step syntheses where the hydroxyl group needs to be masked to prevent it from interfering with subsequent chemical steps, or where the ester moiety itself is a key part of the final target molecule's structure.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Proton (¹H) NMR Spectral Analysis

Proton NMR spectroscopy of 4-Hydroxy-3-methylpentan-2-one provides characteristic signals corresponding to the chemically non-equivalent protons in the molecule. The analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) allows for the assignment of each signal to a specific proton or group of protons.

The expected proton environments in this compound are:

The methyl protons of the acetyl group (C1-H₃).

The methine proton at the C3 position.

The methyl protons of the C3-methyl group.

The methine proton at the C4 position.

The hydroxyl proton (-OH).

The methyl protons at the C5 position.

A detailed analysis of the spectrum allows for the creation of a data table summarizing these assignments.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C1-H₃ (Acetyl) | ~2.1-2.2 | Singlet | N/A |

| C3-H | ~2.5-2.7 | Multiplet | |

| C3-CH₃ | ~1.0-1.2 | Doublet | ~7.0 |

| C4-H | ~3.8-4.0 | Multiplet | |

| C5-H₃ | ~1.1-1.3 | Doublet | ~6.5 |

| O-H | Variable | Broad Singlet | N/A |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent used and the concentration of the sample.

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is indicative of the carbon's chemical environment, such as its hybridization and proximity to electronegative atoms.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (Acetyl CH₃) | ~28-32 |

| C2 (Carbonyl C=O) | ~210-215 |

| C3 (Methine CH) | ~50-55 |

| C3-CH₃ (Methyl) | ~12-16 |

| C4 (Methine CH-OH) | ~70-75 |

| C5 (Methyl CH₃) | ~18-22 |

Note: Predicted chemical shifts are based on typical values for similar functional groups and structural motifs.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

When coupled with Gas Chromatography (GC), mass spectrometry allows for the separation and identification of individual components in a mixture. For a pure sample of this compound, GC-MS confirms its molecular weight and reveals characteristic fragmentation patterns upon electron ionization. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (116.16 g/mol ).

Key fragmentation pathways for ketones and alcohols often involve α-cleavage (cleavage of the bond adjacent to the carbonyl group or the carbon bearing the hydroxyl group) and dehydration (loss of a water molecule).

Table of Common Fragments in the Mass Spectrum of this compound:

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 116 | [C₆H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 101 | [M - CH₃]⁺ | Loss of a methyl radical |

| 73 | [M - CH₃CO]⁺ | α-cleavage, loss of acetyl radical |

| 43 | [CH₃CO]⁺ | α-cleavage, formation of acetyl cation (often the base peak) |

| 45 | [CH(OH)CH₃]⁺ | Cleavage adjacent to the hydroxyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is characterized by distinct absorption bands for its hydroxyl and carbonyl groups.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (Broad) |

| Carbonyl (C=O) | C=O Stretch | 1705-1725 (Strong) |

| Alkane (C-H) | C-H Stretch | 2850-3000 |

The broadness of the O-H stretching band is a result of hydrogen bonding, a common feature for alcohols. The strong absorption in the carbonyl region is a definitive indicator of the ketone functional group.

Photoionization Efficiency Spectroscopy and Adiabatic Ionization Energy Determination

Photoionization efficiency (PIE) spectroscopy is a technique used to determine the energy required to remove an electron from a molecule, known as the ionization energy. The adiabatic ionization energy corresponds to the transition from the ground vibrational state of the neutral molecule to the ground vibrational state of the resulting cation. wikipedia.org This value is a fundamental thermochemical property of a molecule.

Chromatographic Separation and Purity Assessment Techniques

The structural complexity of this compound, arising from its two stereocenters, necessitates the use of advanced chromatographic methods to separate its four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The choice of chromatographic technique and the specific analytical conditions are critical for achieving accurate quantification and purity assessment.

Gas Chromatography (GC)

Gas chromatography, particularly with chiral stationary phases, is a powerful tool for the separation of the volatile stereoisomers of this compound. Cyclodextrin-based CSPs are commonly employed due to their ability to form transient diastereomeric complexes with the enantiomers, leading to differential retention times.

Detailed research findings on the GC separation of beta-hydroxy ketones indicate that the selection of the cyclodextrin derivative and the temperature program are crucial for optimal resolution. For instance, permethylated beta-cyclodextrin phases have shown effectiveness in separating various chiral compounds, including ketones.

Table 1: Illustrative GC Parameters for Chiral Separation of Beta-Hydroxy Ketones

| Parameter | Value |

| Column | Astec® CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

This table represents a typical set of parameters for the chiral GC analysis of beta-hydroxy ketones. Actual conditions for this compound may vary and require method development.

Purity assessment by GC is typically performed by calculating the peak area percentage of the desired stereoisomer relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography offers a versatile alternative for the separation of this compound stereoisomers, particularly for non-volatile derivatives or when preparative scale separation is required. Chiral stationary phases based on polysaccharides, such as cellulose and amylose derivatives, are widely used. csfarmacie.cz

The separation mechanism in chiral HPLC involves the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar alcohol, is critical in modulating the retention and selectivity.

Table 2: Representative HPLC Conditions for Chiral Separation of Hydroxy Ketones

| Parameter | Value |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

This table provides an example of HPLC conditions that could be adapted for the chiral separation of this compound. Method optimization would be necessary to achieve baseline separation of all stereoisomers.

Purity assessment by HPLC involves the determination of the enantiomeric excess (ee) and diastereomeric ratio (dr) from the integrated peak areas in the chromatogram. For a specific enantiomer, the enantiomeric excess is a measure of its purity relative to its mirror image.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in determining the electronic characteristics and energetic properties of 4-hydroxy-3-methylpentan-2-one.

The adiabatic ionization energy (AIE) is a key parameter that describes the minimum energy required to remove an electron from a molecule in its ground state. For this compound, computational studies have been performed to calculate this value, which shows excellent agreement with experimental findings.

A study investigating the reaction network of the acetaldehyde (B116499) oxide Criegee intermediate identified this compound as a product. rsc.org In this research, the adiabatic ionization energy was calculated to be 9.32 eV. This theoretical value corresponds well with the experimentally observed ionization threshold of 9.35 ± 0.05 eV, validating the computational approach and confirming the presence of the compound in the reaction system. rsc.org

Table 1: Adiabatic Ionization Energy of this compound

| Method | Value (eV) |

|---|---|

| Calculated | 9.32 rsc.org |

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system of atoms as a function of their geometric positions. libretexts.org By mapping the PES, chemists can visualize reaction pathways, identify transition states, and understand the dynamics of a chemical reaction. rsc.org

For this compound, understanding its formation mechanism, such as from the reaction of Criegee intermediates with alkenes, involves the computational mapping of the relevant PES. rsc.org For instance, the formation of this compound from a primary ozonide involves the opening of a ring via a diradical structure. rsc.org The calculation of the PES for such a reaction allows researchers to determine the energy barriers for different pathways and predict the most likely reaction mechanism. rsc.orgrsc.org

Quantum chemical calculations are widely used to predict the thermochemical properties of molecules, which are essential for modeling chemical processes. researchgate.net These properties include enthalpy of formation, entropy, and heat capacity. While specific detailed thermochemical tables for this compound from open literature are scarce, these values can be reliably estimated using computational methods like Density Functional Theory (DFT). researchgate.net The National Institute of Standards and Technology (NIST) maintains subscription-based databases, such as the NIST/TRC Web Thermo Tables, which contain professionally evaluated thermophysical and thermochemical data for many compounds. nist.gov

Table 2: Examples of Predicted Thermochemical Properties

| Property | Description |

|---|---|

| Enthalpy of Formation (ΔfH°) | The change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. chemeo.com |

| Gibbs Free Energy of Formation (ΔfG°) | The change in Gibbs free energy during the formation of one mole of the substance from its constituent elements in their standard states. chemeo.com |

| Ideal Gas Heat Capacity (Cp,gas) | The amount of heat required to raise the temperature of one mole of the gas by one degree Celsius at constant pressure. chemeo.com |

| Proton Affinity (PAff) | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. researchgate.netchemeo.com |

Molecular Dynamics Simulations and Reaction Pathway Modeling

Molecular dynamics (MD) simulations and reaction pathway modeling provide a dynamic picture of chemical processes, allowing for the investigation of complex reaction mechanisms over time.

Criegee intermediates (CIs) are highly reactive zwitterions that play a significant role in atmospheric chemistry, influencing the formation of secondary organic aerosols and the atmospheric budget of hydroxyl radicals. rsc.orgnih.gov The reactions of CIs with other atmospheric species are a key focus of atmospheric modeling. nih.govresearchgate.net

Simulations have shown that this compound can be formed from the ozonolysis of alkenes. Specifically, it has been identified as a product in the reaction of the acetaldehyde oxide Criegee intermediate (CH3CHOO) with trans-2-butene. rsc.org The proposed mechanism involves the formation of a 1,2-dioxolane intermediate, which then rearranges to form the more stable this compound. rsc.org This pathway was supported by computational results, where the calculated ionization energy for the proposed cyclic peroxide intermediate (8.62 eV) did not match the experimental value, whereas the value for this compound did. rsc.org

In chemical kinetics, it is often assumed that reactants are in thermal equilibrium, with their energy distributed according to the Boltzmann distribution. However, in certain reactions, especially those involving highly reactive intermediates or specific energy inputs, this assumption breaks down. These "non-Boltzmann effects" can significantly alter reaction rates and product branching ratios. osti.gov

The study of low-temperature oxidation, a process relevant to both atmospheric chemistry and combustion, often involves intermediates like ketohydroperoxides. osti.gov this compound is a type of hydroxy ketone, structurally related to species that are critical in these oxidation chains. Investigating the decomposition and reaction pathways of such molecules requires considering non-Boltzmann effects, particularly for reactions of key intermediates where chemical activation can lead to prompt, non-statistical product formation. osti.gov Accurate kinetic modeling of these systems, therefore, benefits from theoretical approaches that can account for deviations from the Boltzmann distribution. osti.gov

Computational Approaches to Molecular Design and Inverse Problems

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, aiding in the design of new compounds and the solution of complex inverse problems, such as determining a molecule's structure from its spectral data.

The inverse problem of deducing a molecular structure from its spectra is a significant challenge in chemistry. Machine learning (ML), particularly deep learning, has emerged as a promising approach to tackle this issue. These algorithms can learn the complex relationship between a molecule's structure and its spectral output, such as a Nuclear Magnetic Resonance (NMR) spectrum.

One novel framework utilizes a combination of online Monte-Carlo-Tree-Search (MCTS) and offline-trained Graph Convolutional Networks to iteratively build a molecule from scratch that matches a target spectrum. epa.gov In this context, this compound has been used as a target structure to test the capabilities of such frameworks. researchgate.net The process involves navigating the vast chemical space to identify the correct molecular graph corresponding to the given spectral data. epa.govresearchgate.net

The general workflow of these ML models involves several key stages:

Prediction of Substructures: The algorithm first analyzes the input spectra (e.g., ¹H or ¹³C NMR) to predict the presence of specific, smaller substructures it has been trained to recognize. smolecule.com

Spectral Annotation: It then labels the peaks in the spectrum, assigning them to the predicted substructures. smolecule.com

Structure Assembly: Finally, the model uses the identified substructures as building blocks to construct candidate molecules and provides a probabilistic ranking for each. smolecule.com

For molecules with up to 10 non-hydrogen atoms, these advanced ML frameworks have demonstrated high accuracy, often placing the correct structure within the top ten predictions. smolecule.com The use of this compound as a test case highlights its role as a benchmark molecule for validating these sophisticated computational tools designed to accelerate chemical discovery. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely employed in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. These studies provide insights into binding affinity, which is often represented as a binding energy score, and the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Despite the utility of this method, a review of available scientific literature indicates a lack of specific molecular docking studies focused solely on this compound. While research exists on its structural isomers and derivatives, dedicated studies detailing the binding interactions of this compound with specific protein targets are not readily found in published research. Therefore, no interaction data or binding affinity scores for this specific compound can be presented.

Mechanistic Insights into Biological and Environmental Interactions

Enzymatic Interactions and Biotransformation Mechanisms

4-Hydroxy-3-methylpentan-2-one and structurally related ketols are recognized as valuable chiral building blocks in organic synthesis. Their preparation often involves enzymatic pathways where they serve as products of stereoselective C-C bond formation. While primarily viewed as a product of aldolase-catalyzed reactions, the compound's functional groups—a ketone and a secondary alcohol—imply its potential as a substrate in various metabolic pathways.

For instance, the carbonyl group can be a target for reductase enzymes, leading to the formation of the corresponding diol, 3-methylpentane-2,4-diol. Conversely, the hydroxyl group could be a substrate for dehydrogenase enzymes, oxidizing it to a diketone. These transformations are fundamental in the metabolism and detoxification of xenobiotic compounds in biological systems. The specific pathways in which this compound acts as a substrate are an area of ongoing research, particularly in understanding the metabolic fate of structurally similar compounds.

While a direct role for this compound in the biosynthesis of strigolactones has not been definitively established, the core structure of strigolactones features a butenolide ring connected to a second moiety. The synthesis of these complex signaling molecules involves multiple enzymatic steps, often starting from carotenoid precursors. The formation of the characteristic butenolide ring, or D-ring, involves lactonization of a carboxylic acid precursor. Although this compound is not a direct precursor, the study of structurally simpler molecules and their enzymatic transformations provides insights into the fundamental reactions that could be involved in the intricate biosynthetic pathways of more complex natural products like strigolactones. Research into novel compounds with strigolactone-like activity often involves the synthesis of various butenolide derivatives, highlighting the importance of understanding the formation of such structural motifs. lookchem.com

The interaction of this compound with biocatalysts is most prominently documented in the context of its synthesis using aldolases and its potential transformation by carbonyl reductases.

Aldolases: These enzymes are powerful tools for forming carbon-carbon bonds with high stereoselectivity. researchgate.net Class I and Class II aldolases, in particular, are utilized in the synthesis of chiral ketols like this compound. For example, D-fructose-6-phosphate aldolase (B8822740) (FSA), a Class I aldolase, can catalyze the aldol (B89426) addition of a donor molecule to an acceptor aldehyde or ketone. google.comnih.gov The mechanism for a Class I aldolase involves the formation of a Schiff base intermediate between a lysine (B10760008) residue in the enzyme's active site and the donor substrate, which then acts as a nucleophile attacking the electrophilic acceptor. This controlled environment allows for the creation of specific stereocenters, leading to enantiomerically pure products. nih.gov Class II aldolases, which are metal-dependent, also catalyze these reactions effectively. researchgate.net

Carbonyl Reductases (CRs): These enzymes are part of the oxidoreductase class and catalyze the reduction of ketones and aldehydes to their corresponding alcohols, typically utilizing NADPH as a cofactor. nih.gov this compound can serve as a substrate for CRs, where the ketone at the C2 position is reduced to a hydroxyl group. Docking experiments with similar substrates, such as 4-oxonon-2-enal, show that the ketone group is positioned as the primary target for hydride transfer from NADPH within the enzyme's active site. nih.gov This biotransformation is a key step in metabolizing carbonyl-containing compounds.

The table below summarizes the enzymatic interactions involving this compound.

| Enzyme Class | Specific Enzyme Example | Role of this compound | Mechanistic Highlight |

| Aldolases (Lyases) | D-fructose-6-phosphate aldolase (FSA) | Product | Formation of a stereospecific C-C bond via a Schiff base intermediate (Class I) or metal ion catalysis (Class II). researchgate.netgoogle.com |

| Carbonyl Reductases (Oxidoreductases) | Human Carbonyl Reductase | Substrate | NADPH-dependent hydride transfer to the carbonyl group, reducing the ketone to a secondary alcohol. nih.gov |

Molecular Pathways in Cellular Systems

Recent research has highlighted the potential for small molecules to interact with critical cellular signaling proteins that are often dysregulated in diseases like cancer. One such target is the K-Ras protein, a member of the RAS family of small GTPases. nih.gov Activating mutations in KRAS are common in many cancers, making it a high-value therapeutic target. nih.gov

Studies involving a related compound, 4-hydroxypentan-2-one (B1618087), have demonstrated a significant interaction with the K-Ras protein. researchgate.net Molecular docking analyses revealed that this compound could bind to K-Ras with a notable binding energy, forming multiple hydrogen bonds. researchgate.net Such interactions are crucial as they can potentially disrupt the function of K-Ras and its downstream signaling pathways, such as the RAS-MAPK pathway, which is persistently activated in certain cancers. researchgate.net The development of small molecules that can inhibit the protein-protein interactions of RAS with its effectors is a major goal in cancer therapy. nih.gov The ability of small ketones and alcohols to occupy binding pockets on the RAS protein surface underscores the potential for compounds like this compound to serve as scaffolds for designing new RAS-effector inhibitors. nih.gov

The table below details the interaction parameters found for the related compound 4-hydroxypentan-2-one with the K-Ras protein.

| Interacting Molecule | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Number of Hydrogen Bonds |

| 4-hydroxypentan-2-one | K-Ras | -5.22 | 148.89 | 6 |

Data from a study on 4-hydroxypentan-2-one, an isomer of the subject compound. researchgate.net

Glandular trichomes of various plants produce a diverse array of secondary metabolites that serve as chemical defenses against pathogens and herbivores. nih.gov A study on Oenothera glazioviana identified the closely related isomer, 4-hydroxy-4-methylpentan-2-one (diacetone alcohol), as a volatile compound localized in these trichomes. nih.gov This compound was found to exhibit antimicrobial activity. nih.gov

The precise mechanism by which such hydroxy-ketones exert their antimicrobial effects is not fully elucidated but is generally believed to involve the disruption of microbial cell membranes or interference with essential cellular processes. The presence of both a hydrophilic hydroxyl group and a more lipophilic hydrocarbon backbone allows these molecules to interact with the lipid bilayers of microbial membranes. This interaction can alter membrane fluidity and permeability, leading to leakage of cellular contents and ultimately cell death. Furthermore, the carbonyl group can potentially react with cellular nucleophiles, such as amino acid residues in essential enzymes, leading to their inactivation and the disruption of metabolic pathways.

Atmospheric Chemistry and Environmental Fate Mechanisms

The atmospheric lifecycle of this compound is intrinsically linked to the complex photochemical reactions of biogenic and anthropogenic unsaturated hydrocarbons. Its formation and subsequent reactions are governed by mechanisms involving highly reactive intermediates that play a crucial role in tropospheric chemistry.

Formation Mechanisms in Ozone-Unsaturated Hydrocarbon Reactions

The primary atmospheric formation pathway for oxygenated volatile organic compounds (OVOCs), including hydroxyketones like this compound, originates from the gas-phase reaction of ozone (O₃) with unsaturated hydrocarbons, particularly alkenes. This process, known as ozonolysis, is a significant sink for alkenes emitted from both natural sources (e.g., terpenes from vegetation) and human activities. researchgate.netnih.gov

The mechanism is initiated by the cycloaddition of an ozone molecule to the carbon-carbon double bond of an alkene, forming a highly unstable intermediate known as a primary ozonide (POZ) or molozonide. researchgate.netsmu.edu The POZ rapidly decomposes, cleaving the original C=C bond and producing two primary species: a carbonyl compound (either an aldehyde or a ketone) and a carbonyl oxide, commonly referred to as a Criegee intermediate (CI). researchgate.netorgosolver.com

The specific identity of the carbonyl and the Criegee intermediate depends entirely on the structure of the parent alkene. For instance, the ozonolysis of a branched alkene like 3-methyl-2-pentene results in the formation of acetaldehyde (B116499) and 2-butanone (B6335102). doubtnut.com

While the initial ozonolysis step produces simple carbonyls, the formation of more complex, functionalized molecules such as this compound occurs through subsequent, secondary reactions of the highly energetic Criegee intermediates. Therefore, this compound is not a primary ozonolysis product but rather a second-generation product formed from the intricate chemistry that follows the initial cleavage of the precursor hydrocarbon. The reaction cascade leading to its formation is highly dependent on the structure of the Criegee intermediate generated from a specific branched or substituted alkene.

Table 1: Examples of Primary Products from Alkene Ozonolysis

| Precursor Unsaturated Hydrocarbon | Primary Carbonyl Product | Primary Criegee Intermediate |

|---|---|---|

| 3-Methyl-2-pentene | Acetaldehyde (Ethanal) | 2-Butanone Criegee Intermediate |

| 2,3-Dimethyl-2-butene | Acetone (B3395972) | Acetone Criegee Intermediate ((CH₃)₂COO) |

| Limonene (endocyclic bond) | Complex Carbonyls | Complex Criegee Intermediates |

| α-Pinene | Pinonaldehyde | Complex Criegee Intermediates |

Involvement of Criegee Intermediates and Hydroperoxide Species

Criegee intermediates (CIs) are the key precursors to the formation of this compound following the initial ozonolysis event. researchgate.net These zwitterionic species are highly reactive and can follow several competing reaction pathways that dictate the final product distribution. nih.gov The specific pathway taken is influenced by the CI's structure, its internal energy, and the presence of other atmospheric trace gases like water vapor (H₂O) and sulfur dioxide (SO₂). smu.edu

Two principal mechanisms involving CIs and subsequent hydroperoxide species are believed to lead to the formation of hydroxyketones:

Unimolecular Isomerization via Vinyl Hydroperoxide (VHP): A Criegee intermediate with sufficient internal energy can undergo rapid unimolecular isomerization. A prominent pathway is the 1,4-hydrogen shift, where a hydrogen atom from an adjacent carbon atom transfers to the terminal oxygen atom of the carbonyl oxide group. This rearrangement results in the formation of a vinyl hydroperoxide (VHP). osti.gov This VHP species is often unstable and can undergo further reactions, including rearrangements known as "OH roaming" mechanisms, which have been identified in theoretical studies as a significant channel for producing hydroxycarbonyl (B1239141) products. researchgate.net

Reaction with Water and Decomposition of α-Hydroxy Hydroperoxide: Stabilized Criegee intermediates (SCIs), which have lost their excess energy through collisions, can react with other atmospheric molecules. A crucial reaction in the humid troposphere is with water vapor. smu.edu This reaction proceeds through the formation of a hydrogen-bonded complex, leading to the creation of an α-hydroxy hydroperoxide (e.g., R₁R₂COO + H₂O → R₁R₂C(OH)OOH). smu.edu These α-hydroxy hydroperoxides are themselves unstable and can decompose, with one potential pathway leading to the elimination of a water molecule to form a hydroxyketone or other oxygenated products.

Both pathways highlight that the formation of the hydroxyl group in this compound is not a direct result of ozonolysis but rather a consequence of the intricate chemistry of Criegee intermediates and the formation and subsequent decomposition of hydroperoxide species.

Table 2: Major Atmospheric Fates of Criegee Intermediates (CIs)

| Reaction Pathway | Reactant(s) | Key Products/Intermediates | Relevance to Hydroxyketone Formation |

|---|---|---|---|

| Unimolecular Decay | None (Isomerization) | OH Radicals, Vinyl Hydroperoxides (VHPs) | High (VHP rearrangement is a direct precursor route) |

| Reaction with Water Vapor | H₂O | α-Hydroxy Hydroperoxides | High (Decomposition can yield hydroxyketones) |

| Reaction with Sulfur Dioxide | SO₂ | Sulfuric Acid (H₂SO₄) | Low (Competes with water reaction) |

| Reaction with Aldehydes/Ketones | RCHO, RCOR' | Secondary Ozonides (SOZ) | Low (Forms different product classes) |

Identification of Active Oxidation Routes in Atmospheric Models

Incorporating the complex oxidation chemistry of unsaturated hydrocarbons into atmospheric models is essential for accurately predicting air quality, climate, and the formation of secondary pollutants like ozone and secondary organic aerosol (SOA). nih.gov The high variability in reaction rates and product yields among different biogenic compounds, such as various terpenes, necessitates detailed chemical mechanisms. nova.edu

The identification of active oxidation routes, such as the one leading to this compound, within these models relies on a multi-step process:

Mechanism Development: Detailed chemical mechanisms, such as the Master Chemical Mechanism (MCM), are constructed based on fundamental data from laboratory experiments and theoretical calculations. These mechanisms explicitly represent the reactions of individual volatile organic compounds.

Parameterization: Each reaction step is assigned a kinetic parameter (a rate constant) and a product yield. For the formation of this compound, this would include the rate constant for the precursor alkene + O₃ reaction, the yield of the specific Criegee intermediate, and the branching ratios for the CI's subsequent reactions (e.g., unimolecular decay vs. reaction with H₂O). copernicus.org

Model Simulation: The chemical mechanism is incorporated into a larger atmospheric transport model. The model simulates the emission, transport, chemical transformation, and deposition of hundreds or thousands of chemical species. By tracking the concentration of the precursor alkene, the Criegee intermediate, the hydroperoxide intermediate, and finally this compound, the model can quantify the importance of this specific chemical pathway under various atmospheric conditions.

While explicitly tracking every minor product of terpene ozonolysis is computationally prohibitive in global models, the fundamental reaction classes—such as CI isomerization and hydroperoxide formation—are included. nih.gov The accuracy of these models in predicting the formation of specific secondary products like this compound is limited by uncertainties in the initial CI yields and the branching ratios of their competing reaction pathways, highlighting an area of active research. nih.govcopernicus.org

Advanced Applications in Organic Synthesis and Materials Science Research

Utilization as Chiral Building Blocks for Complex Organic Molecules

The presence of two adjacent chiral centers in 4-hydroxy-3-methylpentan-2-one makes its stereoisomers, such as (3S,4S)-4-hydroxy-3-methylpentan-2-one, highly valuable in asymmetric synthesis. As chiral building blocks, these molecules allow chemists to construct complex organic structures with a high degree of stereochemical control. This is crucial in fields where the three-dimensional arrangement of atoms dictates the molecule's function.

The unique enantiomeric and diastereomeric properties of this compound make it a powerful tool for creating specific stereoisomers of larger, more complex target molecules. Researchers utilize these synthons to introduce specific stereochemistry that might be difficult to achieve through other synthetic methods. Enzymatic reactions provide a highly selective and quantitative route to different diastereomers of such valuable chiral synthons, starting from simple, non-chiral materials. researchgate.net For instance, the reduction of related diketones can yield specific stereoisomers like (3R,4R)-3-allyl-4-hydroxy-3-methylpentan-2-one in high yield, demonstrating the controlled installation of new chiral centers. thieme-connect.de

Role as Precursors in the Synthesis of Pharmaceutical and Fine Chemical Intermediates

This compound serves as a key intermediate in the synthesis of various compounds for the pharmaceutical and fine chemical industries. Its functional groups are readily modified, allowing it to be converted into more complex molecules with potential biological activity. Research has documented its role as an intermediate in the synthesis of antitumor agents, highlighting its importance in medicinal chemistry.

A significant application is in the enzymatic synthesis of amino-functionalized derivatives, which are valuable precursors for pharmaceuticals. A patent describes the use of fructose-6-phosphate (B1210287) aldolase (B8822740) (FSA) variants for the synthesis of N-Cbz-protected amino versions of the compound. google.com These chiral amino-ketone intermediates are important building blocks for bioactive molecules. google.com

| Intermediate | Enzyme Used | Significance | Reference |

| (3S,4S)-N-Cbz-5-amino-4-hydroxy-3-methylpentan-2-one | FSA Variant D6T | Building block for pharmaceutical and fine chemical applications. google.com | google.com |

| (3S,4R)-N-Cbz-5-amino-4-hydroxy-3-methylpentan-2-one | FSA Variant D6T | Building block for pharmaceutical and fine chemical applications. google.com | google.com |

The general class of chiral β-hydroxy ketones is vital in the production of major pharmaceuticals. Key intermediates for blockbuster drugs such as Atorvastatin (Lipitor) and Montelukast (Singulair) are chiral hydroxy ketones, underscoring the industrial relevance of synthons like this compound. thieme-connect.de

Intermediate in the Academic Synthesis of Natural Products

The structural motif of this compound is found within numerous natural products, making it a logical intermediate in their total synthesis. Academic research leverages such building blocks to efficiently construct complex natural molecules. google.comsmolecule.com For example, a doctoral dissertation highlights the significance of a derivative, (3R,4R)-5-(benzyloxy)-4-hydroxy-3-methylpentan-2-one, as a key synthetic intermediate in the total synthesis of a complex natural product. utexas.edu

Furthermore, studies involving the biological reduction of acyclic β-diketones to obtain chiral ketols often include substrates that produce this compound. researchgate.net These enzymatic methods are developed to provide chiral molecules of high synthetic interest, which are then carried on to become part of a larger natural product structure. researchgate.net The ability to selectively synthesize different stereoisomers makes these intermediates particularly powerful in achieving the precise architecture of a target natural compound. researchgate.net

Exploration in Coordination Chemistry Research

While direct studies on this compound as a ligand are not extensively documented, its chemical structure suggests potential applications in coordination chemistry. The molecule contains both a hydroxyl (O-H) and a ketone (C=O) group, which are hard donor sites capable of coordinating to metal ions.

The related class of β-diketone compounds is well-known for its ability to form stable chelate complexes with a wide range of metals. researchgate.net These β-diketonate ligands are bidentate, binding to a metal center through both oxygen atoms to form a stable six-membered ring. Although this compound is a β-hydroxy ketone, the proximity of the hydroxyl and carbonyl oxygens could similarly facilitate chelation. This structural feature makes it a candidate for exploration as a novel ligand, where its chirality could be used to induce asymmetry in metal-catalyzed reactions. The investigation into its coordination behavior could lead to new chiral catalysts or functional materials.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies

Future research in the synthesis of 4-Hydroxy-3-methylpentan-2-one and related compounds is geared towards the development of more sustainable and efficient methodologies. A key focus is the shift from traditional batch processes to continuous flow synthesis, which offers significant advantages in terms of safety, scalability, and resource efficiency. The use of fixed-bed reactors and reactive distillation columns, for instance, can lead to reduced energy consumption and lower production costs.

Moreover, the exploration of novel catalytic systems is a promising avenue. The use of heterogeneous catalysts, such as ion exchange resins and mixed metal oxides, presents an environmentally friendly alternative to homogeneous catalysts. google.com These solid catalysts can be easily separated from the reaction mixture and recycled, minimizing waste generation. For example, a method for preparing the related compound 4-hydroxy-4-methyl-2-pentanone utilizes a mixed catalyst of treated ion exchange resin and magnesium hydroxide (B78521), which is more energy-efficient and reduces environmental hazards compared to traditional methods that use solid sodium hydroxide or potassium hydroxide. google.com

The principles of green chemistry are expected to be central to the development of new synthetic routes. This includes the use of renewable starting materials, solvent-free reaction conditions, and energy-efficient processes to minimize the environmental footprint of chemical production.

Advancements in High-Throughput Spectroscopic and Analytical Characterization

The characterization of this compound and its reaction products is poised to benefit significantly from advancements in high-throughput analytical techniques. The development of rapid and sensitive screening methods is crucial for optimizing reaction conditions and for the discovery of new catalysts.

High-throughput screening (HTS) assays are becoming increasingly important in chemical research. researchgate.net These automated platforms allow for the rapid testing of large libraries of compounds or reaction conditions. For the analysis of ketones like this compound, fluorescence-based assays are a promising development. nih.govresearchgate.netacs.orgacs.org These methods offer high sensitivity and are amenable to miniaturization and automation, making them ideal for HTS applications. nih.govresearchgate.netacs.orgacs.org

In addition to screening assays, advancements in spectroscopic techniques are facilitating more detailed and faster structural elucidation. The integration of artificial intelligence and machine learning with spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) is streamlining the process of data analysis and interpretation. rjpn.org Automated spectral analysis can significantly reduce the time required for compound identification and characterization. sciepub.comuclouvain.be Mass spectrometry, in particular, is a powerful tool for the analysis of complex mixtures with high sensitivity, making it well-suited for monitoring reaction progress and identifying byproducts in the synthesis of this compound. technologynetworks.com

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemical research and are expected to play a significant role in the future discovery and development of compounds like this compound. These computational approaches can accelerate the pace of research by predicting reaction outcomes, optimizing synthetic routes, and identifying novel molecular structures with desired properties.

Furthermore, AI can be instrumental in the analysis of large and complex datasets generated from high-throughput screening and spectroscopic analysis. By identifying patterns and correlations that may not be apparent to human researchers, machine learning can provide valuable insights into reaction mechanisms and structure-activity relationships.

Further Elucidation of Intricate Biological and Environmental Reaction Mechanisms

A deeper understanding of the biological and environmental interactions of this compound is a key area for future research. While the closely related isomer, 4-hydroxy-4-methylpentan-2-one, has been identified as a defensive volatile compound in the plant Oenothera glazioviana with antimicrobial, insecticidal, and phytotoxic properties, the specific biological activities of this compound remain to be fully explored. nih.gov Future studies could investigate its potential as a signaling molecule or its role in plant-herbivore interactions.

In terms of metabolism, the pathways for β-hydroxy ketones are of considerable interest. The well-studied ketone body, β-hydroxybutyrate (BHB), serves as a crucial energy source for peripheral tissues during periods of low glucose availability. nih.govketonutrition.org BHB is metabolized to acetyl-CoA, which then enters the citric acid cycle for ATP production. youtube.comyoutube.com It is plausible that this compound could undergo similar metabolic transformations. Future research could focus on identifying the specific enzymes and pathways involved in its breakdown and energy production in various organisms.

From an environmental perspective, understanding the atmospheric fate of volatile organic compounds like this compound is crucial. Studies on related compounds have investigated their gas-phase reactions with hydroxyl radicals to determine their atmospheric lifetime and potential contribution to photochemical smog. Further research is needed to fully characterize the environmental degradation pathways and potential ecological impacts of this compound.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Hydroxy-3-methylpentan-2-one to improve yield and purity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., acetone or DMF) enhance reaction kinetics for hydroxylated ketones, as seen in analogous syntheses of methyl-substituted ketones .

- Catalyst Optimization : Use acid/base catalysts (e.g., H₂SO₄ or K₂CO₃) to control regioselectivity during cyclization or hydroxylation steps.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) effectively isolates the compound from byproducts .

Q. What analytical techniques are most reliable for characterizing this compound in complex mixtures?

- Methodological Answer :

- HPLC : Utilize reverse-phase C18 columns with UV detection (λ = 210–280 nm) to separate and quantify the compound .

- FTIR : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) functional groups .

- NMR : ¹H NMR (δ 1.2–1.4 ppm for methyl groups; δ 4.1–4.3 ppm for hydroxyl protons) and ¹³C NMR (δ 210–215 ppm for ketone carbon) provide structural validation .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Under acidic conditions (pH < 3), the compound may undergo dehydration to form α,β-unsaturated ketones. Neutral or alkaline conditions (pH 7–9) favor stability .

- Thermal Stability : Degradation above 80°C leads to ketone oxidation or polymerization. Store at 4°C in inert atmospheres .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. IR) when characterizing this compound?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., 2D NMR, high-resolution mass spectrometry) to confirm assignments .

- Computational Modeling : Compare experimental IR/NMR spectra with density functional theory (DFT)-predicted values to identify misassignments .

- Replicate Experiments : Ensure reproducibility across independent syntheses to rule out impurities .

Q. What computational strategies can predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to model reaction pathways .

- Docking Studies : Explore interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How can researchers design experiments to elucidate the biological activity mechanisms of this compound?

- Methodological Answer :

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .

- ROS Scavenging : Use DPPH or ABTS assays to quantify antioxidant capacity .

- Metabolic Profiling : Track compound degradation in liver microsomes to identify bioactive metabolites .